9-Chlorophenanthrene
Overview
Description
9-Chlorophenanthrene is a chlorinated derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). It is characterized by the presence of a chlorine atom attached to the ninth carbon of the phenanthrene ring system. This substitution can significantly alter the physical, chemical, and biological properties of the compound compared to its non-chlorinated counterpart.
Synthesis Analysis
The synthesis of various phenanthrene derivatives, including those with organochalcogen substituents, has been explored through different synthetic strategies. For instance, the cyclization of (biphenyl-2-alkyne) derivatives has been used to produce 9-iodo-10-organochalcogen-phenanthrenes and 9-organochalcogen-phenanthrenes. This process involves electrophilic cyclization and iron(iii) chloride/diorganyl diselenide-mediated intramolecular cyclization, which has shown compatibility with various functional groups . Additionally, the synthesis of 9-aryldihydrophenanthrenes has been achieved through a cascade reaction involving arynes and styrenes, providing a metal-free protocol for the formation of these compounds .
Molecular Structure Analysis
The molecular structure of 9-chlorophenanthrene and related compounds has been studied using X-ray crystallography. For example, the structure of 9-alkylthiophenanthrenes has been characterized, revealing the crystallization patterns and molecular conformations of these compounds . Such structural analyses are crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Chemical reactions involving 9-chlorophenanthrene derivatives have been investigated, including the palladium-catalyzed annulation of 9-halophenanthrenes with alkynes. This method has been used to synthesize acephenanthrylene-based derivatives, demonstrating regioselectivity with asymmetric alkynes and applicability to various π-extended bromoarenes . Furthermore, the OH-initiated atmospheric oxidation degradation of chlorinated phenanthrenes has been studied, providing insights into the environmental fate of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenanthrene derivatives are influenced by their molecular structure and substituents. For instance, the introduction of organochalcogen groups can affect the solubility and thermal stability of the resulting compounds . The polymers derived from phenanthrene-based monomers have shown high glass transition temperatures, decomposition temperatures, and char yields, indicating their potential for high-performance materials . The environmental persistence and degradation pathways of chlorinated phenanthrenes, such as their atmospheric lifetime and oxidation products, have also been a subject of research .
Scientific Research Applications
1. Material Synthesis and Properties 9-Chlorophenanthrene has been utilized in the synthesis of various compounds with distinct properties. For instance, it was used in creating trans-Chlorido(phenanthren-9-yl)bis(triphenylphosphane)nickel(II), which exhibits a slightly distorted square-planar geometry around the NiII atom (Lei & Obregon, 2011). Additionally, 9-chloro-10,9-oxaboraphenanthrene derivatives have been synthesized and characterized by X-ray crystallography, displaying fluorescence properties when embedded in PMMA (Budanow et al., 2016).
2. Catalytic and Chemical Processes The compound has also shown utility in catalytic and chemical processes. Notably, the palladium-catalyzed annulation of 9-halophenanthrenes with alkynes has been a pathway to synthesize acephenanthrylene-based derivatives, revealing the versatility of 9-chlorophenanthrene in such chemical transformations (Liu et al., 2015).
3. Environmental Applications In environmental studies, research has been conducted on the OH-initiated atmospheric oxidation degradation of chlorinated polycyclic aromatic hydrocarbons like 9,10-Dichlorophenanthrene, providing insights into their atmospheric fate and environmental impact (Dang et al., 2015).
4. Photophysical and Electrochemical Studies 9-Chlorophenanthrene derivatives have been examined for their photophysical and electrochemical properties. Investigations include studies on phosphorous atom induced intramolecular charge transfer fluorescence in 9-diphenylphosphinophenanthrene and radiolytic generation and photochemistry of 9-xanthenyl radicals in halogenated solvents, highlighting the diverse scientific applications of the compound in understanding molecular interactions and reactions (Osawa et al., 2006; Sumiyoshi et al., 2000).
properties
IUPAC Name |
9-chlorophenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWHZQNUDAJJSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241572 | |
Record name | Phenanthrene, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chlorophenanthrene | |
CAS RN |
947-72-8 | |
Record name | 9-Chlorophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthrene, 9-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 947-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenanthrene, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chlorophenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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